molecular formula C12H10ClN3O4 B2546812 methyl 1-[(2-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylate CAS No. 1281872-34-1

methyl 1-[(2-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylate

Cat. No.: B2546812
CAS No.: 1281872-34-1
M. Wt: 295.68
InChI Key: HNNKVZIHSZPEJI-UHFFFAOYSA-N
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Description

Methyl 1-[(2-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C12H10ClN3O4 and its molecular weight is 295.68. The purity is usually 95%.
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Scientific Research Applications

Insecticidal Activity Methyl 1-[(2-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylate and its derivatives demonstrate potential insecticidal properties. A study by Hasan et al. (1996) explored the stereochemical basis for the insecticidal activity of pyrazoline derivatives, finding that the S-enantiomer of the methyl ester was significantly more active than the R-isomer against American cockroaches and house flies under various synergistic conditions with metabolic inhibitors. This suggests a specific conformational requirement for insecticidal efficacy, highlighting the role of the substituents on the N-1 atom in the pyrazoline ring (Hasan et al., 1996).

Hydrogen-Bonded Chains and Sheets Research into the structural properties of related methyl pyrazole carboxylates, such as those by Portilla et al. (2007), elucidates the importance of hydrogen bonding in dictating the molecular arrangement. For instance, molecules of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibit a polarized structure with chains of edge-fused rings formed by hydrogen bonds. This kind of structural analysis aids in understanding the physicochemical properties of these compounds, which can be crucial for their application in various scientific fields (Portilla et al., 2007).

Synthesis of Spirocyclopropane Anellated Heterocycles The synthesis of spirocyclopropane anellated heterocyclic carboxylates from methyl 2-chloro-2-cyclopropylidenacetate demonstrates the versatility of pyrazole derivatives in constructing complex molecular architectures. Such methodologies, as described by Meijere et al. (1989), provide pathways to a wide range of heterocyclic compounds with potential applications in pharmaceuticals, agrochemicals, and material sciences (Meijere et al., 1989).

Optical and Mesogenic Properties A study on 2-pyrazoline derivatives by Barberá et al. (1998) showcases the potential of such compounds in the development of optical materials. By modifying the substituent in the 1-phenyl ring, the physical properties of the compounds can be tuned, affecting their fluorescence, non-linear optical properties, and liquid crystalline behavior. This research highlights the application of pyrazole derivatives in creating versatile materials for optical technologies (Barberá et al., 1998).

Antimicrobial and Anticancer Agents The development of novel pyrazole derivatives as potential antimicrobial and anticancer agents is another significant area of research. Hafez et al. (2016) synthesized a series of compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, demonstrating good to excellent antimicrobial activity and higher anticancer activity than the reference drug in some cases. This indicates the therapeutic potential of pyrazole derivatives in combating infectious diseases and cancer (Hafez et al., 2016).

Properties

IUPAC Name

methyl 1-[(2-chlorophenyl)methyl]-4-nitropyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O4/c1-20-12(17)11-10(16(18)19)7-15(14-11)6-8-4-2-3-5-9(8)13/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNKVZIHSZPEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1[N+](=O)[O-])CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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